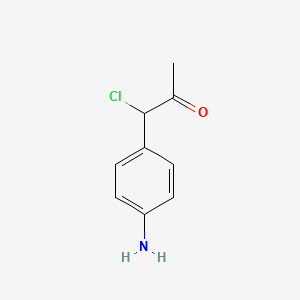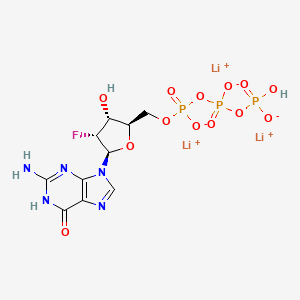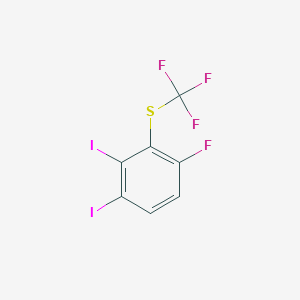
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Analyse Des Réactions Chimiques
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine and trifluoromethylthio groups can act as leaving groups or participate in redox processes. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene include:
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene: Differing only in the position of the fluorine atom, this compound shares many chemical properties but may exhibit different reactivity and applications.
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene: Another positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.
1,2-Diiodo-4-fluoro-3-(methylthio)benzene:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.
Propriétés
Formule moléculaire |
C7H2F4I2S |
|---|---|
Poids moléculaire |
447.96 g/mol |
Nom IUPAC |
1-fluoro-3,4-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |
Clé InChI |
YLJJXQOWQPHXDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)SC(F)(F)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


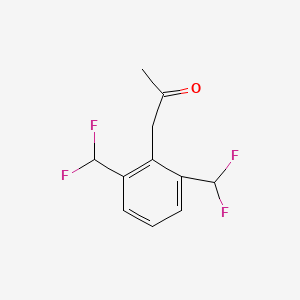
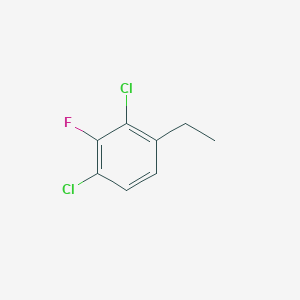
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

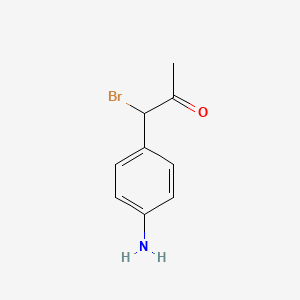
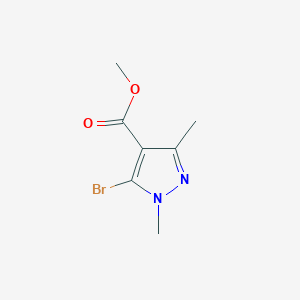
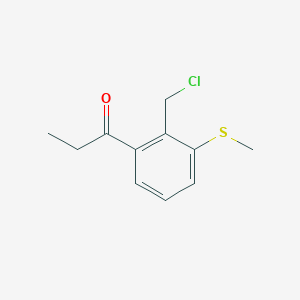
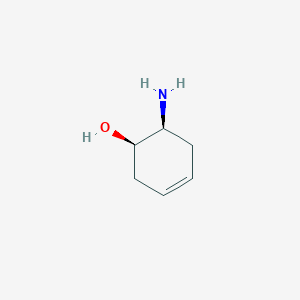
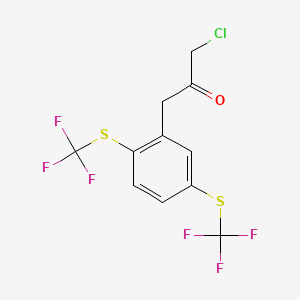
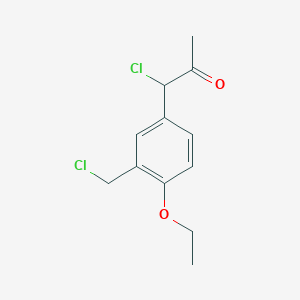
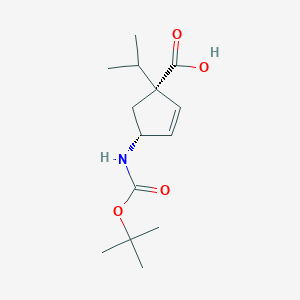
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
